5-(4-Dodecylphenyl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole
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Overview
Description
5-(4-Dodecylphenyl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a dodecylphenyl group, a methyl group, a phenyl group, and a propoxy group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Dodecylphenyl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the substituent groups. The process may involve:
Cyclization Reaction: Formation of the pyrazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the dodecylphenyl, methyl, phenyl, and propoxy groups via substitution reactions using reagents like alkyl halides and aryl halides.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient production, and employing automated purification systems. The choice of solvents, catalysts, and reaction temperatures is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Dodecylphenyl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(4-Dodecylphenyl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: A simpler pyrazole derivative with known anti-inflammatory properties.
4-Phenyl-1H-pyrazole-3-carboxylic acid: Another pyrazole compound with potential biological activities.
5-(4-Methoxyphenyl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole: A structurally similar compound with a methoxy group instead of a dodecyl group.
Uniqueness
5-(4-Dodecylphenyl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole stands out due to its unique combination of substituents, which may confer distinct physical, chemical, and biological properties. The presence of the dodecyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.
Properties
CAS No. |
62214-10-2 |
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Molecular Formula |
C31H44N2O |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
5-(4-dodecylphenyl)-1-methyl-3-phenyl-4-propoxypyrazole |
InChI |
InChI=1S/C31H44N2O/c1-4-6-7-8-9-10-11-12-13-15-18-26-21-23-28(24-22-26)30-31(34-25-5-2)29(32-33(30)3)27-19-16-14-17-20-27/h14,16-17,19-24H,4-13,15,18,25H2,1-3H3 |
InChI Key |
AARMWPTYNCTRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=C(C(=NN2C)C3=CC=CC=C3)OCCC |
Origin of Product |
United States |
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